



## UNC0379 solubility and stability in media

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	UNC0379	
Cat. No.:	B15583655	Get Quote

## **Application Notes and Protocols: UNC0379**

Topic: **UNC0379** Solubility and Stability in Media Audience: Researchers, scientists, and drug development professionals.

Introduction: **UNC0379** is a potent and selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 (also known as KMT5A), with an IC50 of approximately 7.3 µM.[1][2] [3] SETD8 is the sole enzyme responsible for histone H4 lysine 20 monomethylation (H4K20me1), a critical epigenetic mark involved in DNA damage response, cell cycle progression, and gene regulation.[4][5][6] **UNC0379** also inhibits the methylation of non-histone substrates like PCNA, impacting processes such as DNA virus replication.[4][6] Given its therapeutic potential in oncology and fibrotic diseases, understanding its solubility and stability is paramount for accurate and reproducible experimental design.[2][7] These application notes provide comprehensive data and protocols for the effective use of **UNC0379** in research settings.

## Physicochemical and Solubility Data

**UNC0379** is an off-white to yellow solid powder with a molecular weight of 413.56 g/mol .[1][7] Proper solubilization is critical for its biological activity. The following tables summarize its solubility in common laboratory solvents and its stability under various storage conditions.

### **Table 1: Solubility of UNC0379**



Solvent/Vehicl e System	Concentration	Molar Equivalent	Notes	Reference(s)
DMSO	~83 mg/mL	~200.7 mM	Moisture- absorbing DMSO can reduce solubility; use fresh solvent.	[1]
DMSO	≥49.7 mg/mL	≥120.2 mM	-	[3]
DMSO	20 mg/mL	~48.4 mM	-	[8]
DMF	20 mg/mL	~48.4 mM	-	[8]
Ethanol	10 - 30 mg/mL	~24.2 - 72.5 mM	Some sources report insolubility; test on a small scale.	[1][8]
Water	Insoluble	-	-	[1]
DMSO:PBS (pH 7.2) (1:1)	0.5 mg/mL	~1.2 mM	Useful for preparing aqueous dilutions from a DMSO stock.	[8]
In Vivo Formulations				
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline	≥ 2.5 mg/mL	≥ 6.05 mM	A clear solution is formed. Prepare fresh before use.	[2][7]
10% DMSO, 90% (20% SBE- β-CD in Saline)	≥ 2.5 mg/mL	≥ 6.05 mM	A clear solution is formed.	[2][7]
10% DMSO, 90% Corn Oil	≥ 2.5 mg/mL	≥ 6.05 mM	For oral gavage administration.	[7]



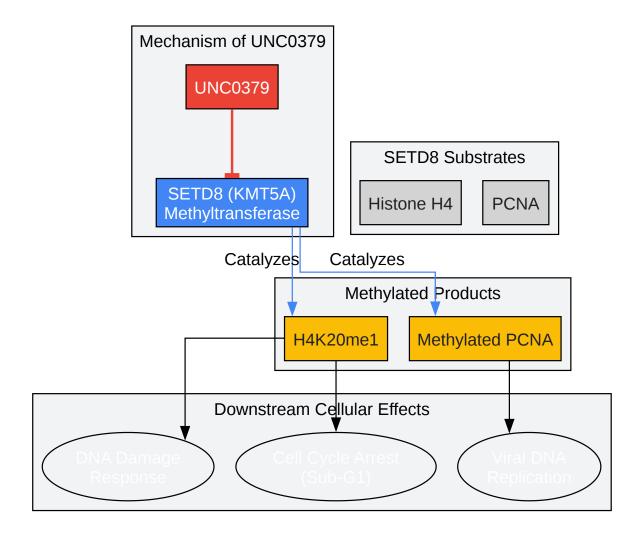
Table 2: Stability and Storage of UNC0379

Form	Storage Temperature	Duration	Recommendati ons	Reference(s)
Solid Powder	-20°C	≥ 3 years	Store desiccated.	[1][7][8]
Solid Powder	4°C	2 years	For shorter-term storage.	[7]
Stock Solution in Solvent	-80°C	1 year	Aliquot to avoid repeated freeze-thaw cycles.	[1][2]
Stock Solution in Solvent	-20°C	1 - 6 months	Shorter stability than at -80°C.	[1][2][7]

## **Signaling Pathway and Experimental Workflows**

To effectively utilize **UNC0379**, it is crucial to understand its mechanism of action and the proper workflow for its application in experiments.

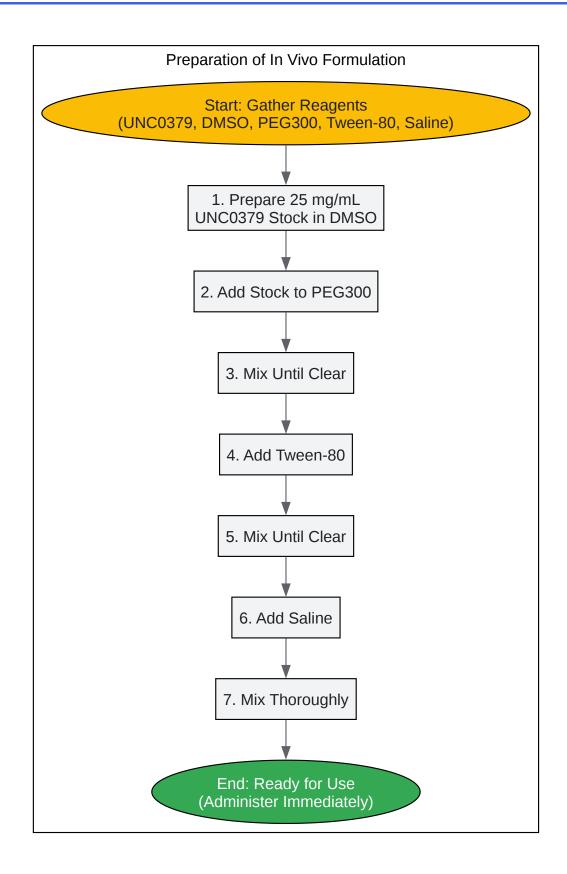




Click to download full resolution via product page

UNC0379 inhibits SETD8-mediated methylation and downstream pathways.

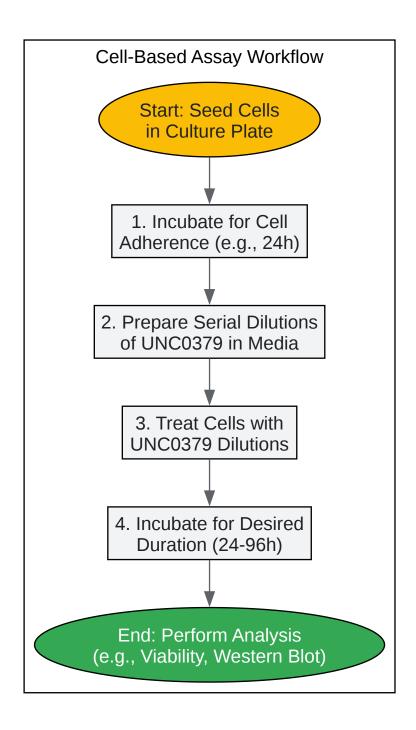




Click to download full resolution via product page

Workflow for preparing an aqueous **UNC0379** formulation for in vivo studies.





Click to download full resolution via product page

A typical experimental workflow for in vitro cell-based assays using **UNC0379**.

## **Experimental Protocols**

The following protocols provide step-by-step guidance for preparing and using UNC0379.



## Protocol 1: Preparation of a 10 mM DMSO Stock Solution

- Weighing: Accurately weigh out the desired amount of UNC0379 powder (MW = 413.56 g/mol ). For 1 mL of a 10 mM stock, 4.14 mg is required.
- Solubilization: Add the appropriate volume of fresh, anhydrous DMSO to the powder.
- Mixing: Vortex or sonicate gently until the solid is completely dissolved. A clear, colorless to pale yellow solution should be formed.
- Storage: Aliquot the stock solution into small, single-use volumes in appropriate tubes. Store immediately at -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles.[1]

# Protocol 2: Preparation of an In Vivo Formulation (PEG300/Tween-80)

This protocol is adapted from methods yielding a clear solution of  $\geq$  2.5 mg/mL.[2][7] The final formulation will be 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

- Prerequisites: Prepare a clear stock solution of UNC0379 in DMSO (e.g., 25 mg/mL).
   Prepare sterile saline (0.9% NaCl in water).
- Step 1: In a sterile tube, add 400 μL of PEG300.
- Step 2: Add 100  $\mu$ L of the 25 mg/mL **UNC0379** DMSO stock to the PEG300. Mix thoroughly by vortexing until the solution is clear.
- Step 3: Add 50 μL of Tween-80 to the mixture. Mix again until the solution is clear and homogenous.
- Step 4: Add 450 μL of sterile saline to bring the total volume to 1 mL.
- Final Mix: Vortex the final solution thoroughly. The solution should remain clear.
- Usage: Use the formulation immediately after preparation for optimal results.[1]



# Protocol 3: General Cell Viability Assay (e.g., MTT or CCK-8)

This protocol outlines a general procedure for assessing the effect of **UNC0379** on cell proliferation or viability.

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-8,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
- Compound Preparation: Prepare a 2X working concentration of UNC0379 by diluting the DMSO stock solution in complete cell culture medium. Perform serial dilutions to create a range of concentrations (e.g., 0.1 μM to 20 μM). Include a vehicle control (medium with the same final percentage of DMSO as the highest UNC0379 concentration).
- Cell Treatment: Remove the old medium from the cells and add 100 μL of the prepared
   UNC0379 dilutions or vehicle control to the appropriate wells.
- Incubation: Return the plate to the incubator for the desired treatment duration (e.g., 72 or 96 hours).
- Viability Assessment: After incubation, assess cell viability using a standard method such as MTT or CCK-8, following the manufacturer's instructions.
- Data Analysis: Read the absorbance on a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a doseresponse curve.

Disclaimer: These protocols and notes are intended for research use only. Please refer to the specific product datasheet and relevant literature for the most accurate and up-to-date information. All laboratory work should be conducted with appropriate safety precautions.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Discovery of a selective, substrate-competitive inhibitor of the lysine methyltransferase SETD8 PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of histone methyltransferase SETD8 represses DNA virus replication PMC [pmc.ncbi.nlm.nih.gov]
- 7. UNC0379 | Histone Methyltransferase inhibitor | SETD8 Inhibitor | CAS 1620401-82-2 | lysine methyltransferase SETD8 (KMT5A) inhibitor | Buy UNC-0379 from Supplier InvivoChem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
- To cite this document: BenchChem. [UNC0379 solubility and stability in media]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583655#unc0379-solubility-and-stability-in-media]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com